1-(2-methoxyethyl)-3-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)urea
Description
Properties
IUPAC Name |
1-(2-methoxyethyl)-3-[oxan-4-yl(pyridin-3-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3/c1-20-10-7-17-15(19)18-14(12-4-8-21-9-5-12)13-3-2-6-16-11-13/h2-3,6,11-12,14H,4-5,7-10H2,1H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDSJBEWCFPPSQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NC(C1CCOCC1)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methoxyethyl)-3-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)urea typically involves multi-step organic reactions. A common synthetic route may include:
-
Formation of the Urea Core:
- Reacting an isocyanate with an amine to form the urea linkage.
- Example: Reaction of 2-methoxyethyl isocyanate with 3-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)amine.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxyethyl)-3-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)urea can undergo various chemical reactions, including:
-
Oxidation:
- Potential oxidation of the methoxyethyl group to form aldehydes or carboxylic acids.
- Common reagents: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃).
-
Reduction:
- Reduction of the pyridinyl ring to form piperidine derivatives.
- Common reagents: Hydrogen gas (H₂) with palladium on carbon (Pd/C).
-
Substitution:
- Nucleophilic substitution reactions on the pyridinyl ring.
- Common reagents: Alkyl halides, nucleophiles like amines or thiols.
Major Products:
- Oxidation products: Aldehydes, carboxylic acids.
- Reduction products: Piperidine derivatives.
- Substitution products: Various substituted pyridinyl derivatives.
Scientific Research Applications
1-(2-Methoxyethyl)-3-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)urea has several applications in scientific research:
-
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
-
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
- Used in studies involving enzyme inhibition and receptor binding.
-
Medicine:
- Explored as a candidate for drug development, particularly in targeting specific biological pathways.
- Potential applications in the treatment of diseases such as cancer and infectious diseases.
-
Industry:
- Utilized in the development of new materials with specific properties.
- Potential use in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2-methoxyethyl)-3-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)urea involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects through:
-
Binding to Enzymes:
- Inhibiting enzyme activity by binding to the active site or allosteric sites.
- Example: Inhibition of kinases involved in cell signaling pathways.
-
Receptor Interaction:
- Modulating receptor activity by acting as an agonist or antagonist.
- Example: Binding to G-protein coupled receptors (GPCRs) to influence cellular responses.
Comparison with Similar Compounds
1-(2-Methoxyphenyl)-3-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)urea
- Substituents :
- Nitrogen 1: 2-Methoxyphenyl (aromatic, electron-rich).
- Nitrogen 2: Thiophen-2-yl(tetrahydro-2H-pyran-4-yl)methyl (sulfur-containing heterocycle).
- The 2-methoxyphenyl group may enhance π-π stacking but reduce solubility compared to the target compound’s 2-methoxyethyl chain.
1-(2,6-Dibromo-4-isopropylphenyl)-3-(pyridin-3-yl)urea
- Substituents :
- Nitrogen 1: 2,6-Dibromo-4-isopropylphenyl (bulky, halogenated).
- Nitrogen 2: Pyridin-3-yl.
- Key Differences: Bromine atoms increase molecular weight (MW ~450 g/mol) and lipophilicity (predicted LogP ~4.5), likely reducing solubility.
N-((4-(4-Phenylpiperazin-1-yl)tetrahydro-2H-pyran-4-yl)methyl)-2-(phenylthio)nicotinamide
- Core Structure : Nicotinamide (vitamin B3 analog) with tetrahydropyran and phenylpiperazine.
- Key Differences: Nicotinamide moiety may confer distinct biological activity (e.g., NAD+ pathway modulation).
Physicochemical and Pharmacokinetic Properties
- Solubility : The target compound’s 2-methoxyethyl group likely enhances aqueous solubility relative to brominated or thiophene-containing analogs.
- Metabolic Stability : Tetrahydropyran may protect against oxidative metabolism compared to less rigid structures .
Biological Activity
The compound 1-(2-methoxyethyl)-3-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)urea is a complex organic molecule with potential biological activities due to its unique structural features, including a urea linkage, a pyridine ring, and a tetrahydro-2H-pyran moiety. This article explores the biological activity of this compound, synthesizing available research findings and theoretical insights into its applications in biomedicine.
Molecular Characteristics
- Common Name : this compound
- CAS Number : 2034593-81-0
- Molecular Formula : C₁₅H₂₃N₃O₃
- Molecular Weight : 293.36 g/mol
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₃N₃O₃ |
| Molecular Weight | 293.36 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Structural Features
The presence of the urea functional group suggests potential interactions with biological targets, particularly in enzyme inhibition or receptor binding. The pyridine and tetrahydro-pyran rings may enhance lipophilicity and bioavailability, which are critical for pharmacological activity.
Potential Applications
Given its structural characteristics, potential applications for this compound include:
- Anticancer Agents : Similar compounds have shown promise in inhibiting cancer cell proliferation.
- Neurological Disorders : Modulation of neurotransmitter receptors could provide therapeutic avenues for conditions like depression or anxiety.
- Anti-inflammatory Agents : The ability to interact with immune system receptors may lead to applications in treating inflammatory diseases.
Comparative Analysis with Similar Compounds
Research has demonstrated that related compounds exhibit significant biological activities. For instance:
These studies suggest that modifications to the pyridine or urea components can significantly alter biological activity.
Experimental Studies
While specific experimental data for This compound is scarce, ongoing research into similar compounds indicates promising directions for future studies. Techniques such as:
- In vitro assays to evaluate cytotoxicity against various cancer cell lines.
- Binding affinity studies using radiolabeled ligands to assess interactions with GPCRs.
- Animal models to study pharmacokinetics and therapeutic efficacy.
Q & A
Q. What are the critical steps in designing a synthesis protocol for this urea derivative?
Methodological Answer:
- Protecting Group Strategy : Use orthogonal protecting groups (e.g., tert-butyldimethylsilyl for hydroxyl groups) to prevent undesired side reactions during coupling steps .
- Coupling Conditions : Employ carbodiimide-based coupling agents (e.g., DCC or EDC) for urea bond formation, optimized at 0–5°C to minimize racemization .
- Purification : Post-synthesis, use preparative HPLC with a C18 column (acetonitrile/water gradient) or recrystallization from ethyl acetate/hexane to isolate high-purity product (>95%) .
- Validation : Confirm yield and purity via TLC (Rf comparison) and LC-MS (m/z matching theoretical mass) .
Q. How can researchers verify the structural integrity of this compound?
Methodological Answer:
Q. What solvent systems are optimal for solubility studies of this compound?
Methodological Answer:
- Polar Solvents : Test dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for initial solubility screening.
- Aqueous Buffers : Evaluate pH-dependent solubility using phosphate-buffered saline (PBS) at pH 7.4 and 5.0 to simulate physiological and lysosomal conditions.
- Hygroscopicity Assessment : Perform dynamic vapor sorption (DVS) to quantify moisture uptake, which impacts stability during storage .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound?
Methodological Answer:
- Reaction Path Search : Use density functional theory (DFT) to calculate activation energies for intermediates, identifying rate-limiting steps .
- Solvent Effects : Simulate solvation free energies with COSMO-RS to select solvents that stabilize transition states (e.g., THF vs. acetonitrile) .
- Machine Learning : Train models on existing urea synthesis data to predict optimal molar ratios (e.g., amine:isocyanate) and reduce trial-and-error experimentation .
Q. How to resolve contradictions in solubility or stability data across experimental batches?
Methodological Answer:
- Differential Scanning Calorimetry (DSC) : Compare melting points and polymorphic transitions between batches to detect crystallinity variations .
- Forced Degradation Studies : Expose batches to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) to identify degradation pathways (e.g., hydrolysis of the urea bond) .
- Statistical Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., stirring rate, cooling gradient) causing batch-to-batch variability .
Q. What strategies assess structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Systematic Substituent Variation : Synthesize analogs with modified pyridin-3-yl or tetrahydro-2H-pyran groups (e.g., replace methoxyethyl with ethoxyethyl) and compare bioactivity .
- Molecular Docking : Model interactions with target proteins (e.g., kinases) using AutoDock Vina, focusing on hydrogen bonds between the urea moiety and catalytic residues .
- Free-Wilson Analysis : Quantify contributions of substituents to activity using regression models .
Q. How can researchers evaluate the compound’s binding kinetics with biological targets?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a CM5 chip and measure association/dissociation rates (ka/kd) in real-time .
- Isothermal Titration Calorimetry (ITC) : Determine binding stoichiometry (n) and enthalpy changes (ΔH) at 25°C and 37°C .
- Fluorescence Polarization : Label the compound with a fluorophore (e.g., FITC) and monitor competitive displacement in vitro .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
